molecular formula C9H15NO3 B1426968 1-(Oxan-4-yl)azetidine-3-carboxylic acid CAS No. 1127402-33-8

1-(Oxan-4-yl)azetidine-3-carboxylic acid

Cat. No. B1426968
CAS RN: 1127402-33-8
M. Wt: 185.22 g/mol
InChI Key: MEBCIJXUBXBFEL-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)azetidine-3-carboxylic acid, also known as OxAC, is an organic compound commonly used in scientific experiments. It has a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol . Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .


Synthesis Analysis

The synthesis of azetidines, such as 1-(Oxan-4-yl)azetidine-3-carboxylic acid, can be achieved through various methods. One such method involves the use of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid . It was observed that increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .


Molecular Structure Analysis

The molecular structure of 1-(Oxan-4-yl)azetidine-3-carboxylic acid is defined by its IUPAC name and its chemical formula, C9H15NO3 . Further analysis of its structure would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

1-(Oxan-4-yl)azetidine-3-carboxylic acid has a molecular weight of 185.22 g/mol . More specific physical and chemical properties would require additional information or analysis.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis for Proline Metabolism Studies : 1-(Oxan-4-yl)azetidine-3-carboxylic acid, a proline analogue, has been synthesized for use in the study of proline metabolism. This compound has been shown to have biological activity in both Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

Chemical Properties and Synthesis Techniques

  • Novel Synthesis Methods : Research has been conducted on novel synthesis methods for azetidine-2-carboxylic acid derivatives, including 1-(Oxan-4-yl)azetidine-3-carboxylic acid, which are important in various natural products and pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

  • Stereochemical Synthesis : Another significant aspect of research on this compound includes the stereochemical synthesis of azetidines and pyrrolidines, which are key in creating specific molecular configurations for various applications (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Biochemical Studies and Applications

  • Protein Misincorporation Studies : There is evidence that azetidine-2-carboxylic acid, similar in structure to 1-(Oxan-4-yl)azetidine-3-carboxylic acid, can be misincorporated into proteins in place of proline in many species, including humans. This property has implications for studying protein conformation and potential toxic effects (Rubenstein et al., 2009).

  • Agricultural and Ecological Impact : The presence and effects of azetidine-2-carboxylic acid in plants like sugar beets and garden beets have been studied, highlighting the ecological and agricultural significance of these compounds (Rubenstein et al., 2006).

  • Ion Transport Studies : Azetidine-2-carboxylic acid has been used to study the relationship between protein synthesis and ion transport in barley roots, offering insights into cellular mechanisms and plant physiology (Pitman, Wildes, Schaefer, & Wellfare, 1977).

properties

IUPAC Name

1-(oxan-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBCIJXUBXBFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)azetidine-3-carboxylic acid

CAS RN

1127402-33-8
Record name 1-(oxan-4-yl)azetidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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